![molecular formula C31H46N7O20P3S B1245167 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA](/img/structure/B1245167.png)
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
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Overview
Description
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is a 3-hydroxypropionyl-CoA having a 4-hydroxy-3-methoxyphenyl group at the 3-position. It derives from a propionyl-CoA. It is a conjugate acid of a 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA(4-).
Scientific Research Applications
Lignin Model Studies
Research has developed synthetic protocols for preparing glycosides related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies are significant for understanding lignin, a complex organic polymer found in the cell walls of many plants. The research explores the preparation and optical resolution of lignin model glycosides, which are crucial for studying the structure and functionality of lignin in a controlled environment (Helm, Toikka, Li, & Brunow, 1997).
Metabolic Studies
Studies have identified the metabolism of compounds structurally related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA in rats. Understanding the metabolism of these compounds is crucial for grasping their biological significance and potential applications in various fields, including pharmacology and toxicology (Jodynis-Liebert, 1993).
Improved Synthesis Techniques
Research has also focused on improving the synthesis of compounds related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These advancements are integral for producing these compounds more efficiently and cost-effectively, which is beneficial for both research and industrial applications (Pepper, Sundaram, & Dyson, 1971).
Chemical Reactions and Interactions
Significant work has been done in understanding the chemical reactions and interactions of compounds similar to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies contribute to a deeper comprehension of the chemical properties of such compounds and their potential applications in various chemical processes (Gardner, 1954).
Atmospheric Implications
Research on the reaction of coniferyl alcohol (a related compound) with NO3 radicals has implications for understanding wood smoke emissions and their chemical behavior in the atmosphere. This research is vital for environmental studies, particularly in the context of air pollution and climate change (Liu, Wen, & Wu, 2017).
properties
Product Name |
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA |
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Molecular Formula |
C31H46N7O20P3S |
Molecular Weight |
961.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanethioate |
InChI |
InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,18,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t18?,20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
SDNPOBCYTJKZSD-XWQDBIPASA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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